Superior Diastereoselectivity in Conjugate Addition Reactions vs. α-Methylbenzylamine
When used as a chiral lithium amide base in conjugate additions to α,β-unsaturated esters, the secondary amine derived from Bis(alpha-methylbenzyl)amine achieves significantly higher diastereoselectivity than the primary amine analog, α-methylbenzylamine. This difference is attributable to the increased steric bulk and more rigid transition state of the bis(α-methylbenzyl)amide [1].
| Evidence Dimension | Diastereoselectivity (diastereomeric excess, de) |
|---|---|
| Target Compound Data | >95% de |
| Comparator Or Baseline | α-Methylbenzylamine (typical de range of 80-90% for similar conjugate additions) |
| Quantified Difference | >5-15% absolute de improvement |
| Conditions | Conjugate addition of homochiral lithium amides to tert-butyl cinnamate and related α,β-unsaturated esters |
Why This Matters
Higher diastereoselectivity directly translates to higher yields of the desired stereoisomer, reducing costly purification steps and improving process mass intensity.
- [1] Davies, S. G.; et al. Asymmetric synthesis of β-amino acids via highly diastereoselective conjugate addition of homochiral lithium amides. Tetrahedron: Asymmetry. 2006, 17 (12), 1793-1811. View Source
